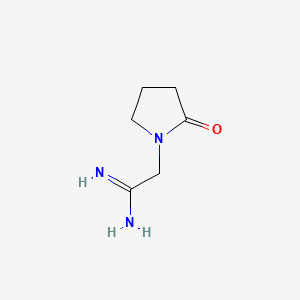
2-(2-Oxopyrrolidin-1-yl)acetimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Oxopyrrolidin-1-yl)acetimidamide is a compound that belongs to the class of pyrrolidinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrrolidinone ring, which is a five-membered lactam, and an acetimidamide group, which is an amide derivative.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxopyrrolidin-1-yl)acetimidamide typically involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts. This reaction provides a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids. The alkylation products of 2-aminoacetic and 3-aminopropanoic acid with chloroacetamide are isolated, followed by thermal cyclization to afford 2-(2-oxopyrrolidin-1-yl)acetamides .
Industrial Production Methods
Industrial production methods for this compound are generally based on the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine. This is followed by ammonolysis. An alternative method involves the intramolecular acylation of N-substituted 4-aminobutanoic acid esters prepared by condensation of 4-halobutanoyl chlorides with glycine esters or 2-aminobutanamides .
化学反应分析
Types of Reactions
2-(2-Oxopyrrolidin-1-yl)acetimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetimidamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted pyrrolidinone derivatives .
科学研究应用
2-(2-Oxopyrrolidin-1-yl)acetimidamide and its derivatives are known for their biological activities, including psychotropic and cerebroprotective effects. These compounds are widely used in the treatment of central nervous system and cerebrovascular disorders. They have been studied for their potential use in neuroprotection, cognitive enhancement, and as therapeutic agents for various neurological conditions .
作用机制
The mechanism of action of 2-(2-Oxopyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets in the central nervous system. The compound is believed to modulate neurotransmitter systems, including the gamma-aminobutyric acid (GABA) system. It may enhance synaptic plasticity and improve cognitive functions by influencing neuronal signaling pathways .
相似化合物的比较
2-(2-Oxopyrrolidin-1-yl)acetimidamide can be compared with other similar compounds, such as:
Piracetam: A well-known nootropic that shares the pyrrolidinone structure and is used for cognitive enhancement.
Phenylpiracetam: A derivative of piracetam with additional phenyl group, known for its stimulant and cognitive-enhancing effects.
Levetiracetam: An anticonvulsant drug that is structurally related to piracetam and used in the treatment of epilepsy.
These compounds share the pyrrolidinone core structure but differ in their specific substituents and pharmacological profiles, highlighting the uniqueness of this compound in terms of its specific biological activities and therapeutic potential .
属性
分子式 |
C6H11N3O |
|---|---|
分子量 |
141.17 g/mol |
IUPAC 名称 |
2-(2-oxopyrrolidin-1-yl)ethanimidamide |
InChI |
InChI=1S/C6H11N3O/c7-5(8)4-9-3-1-2-6(9)10/h1-4H2,(H3,7,8) |
InChI 键 |
BMHYWTFRHPIOQM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1)CC(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


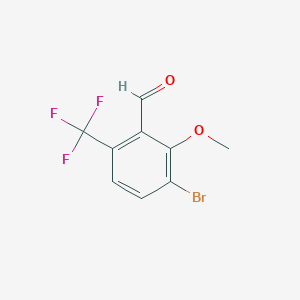
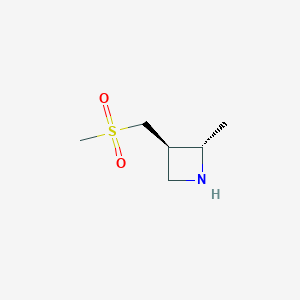

![1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one](/img/structure/B15205868.png)
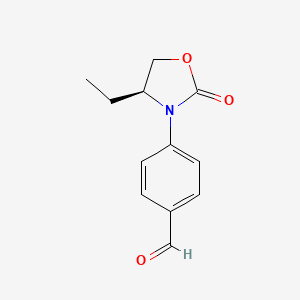
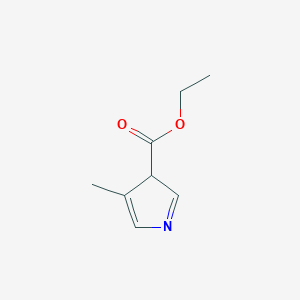
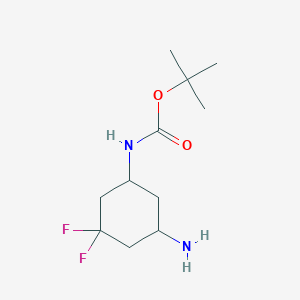
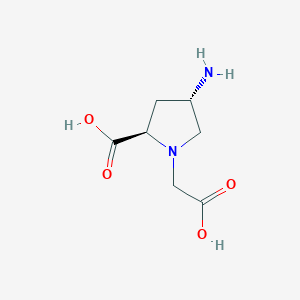

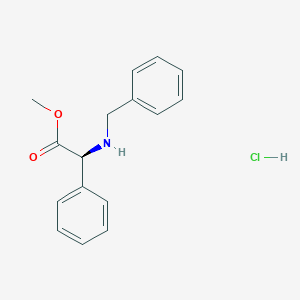
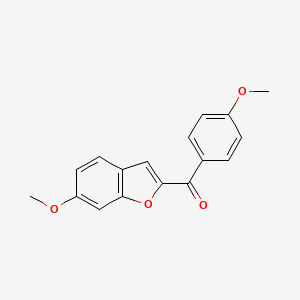
![3-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15205914.png)
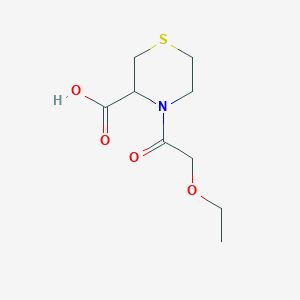
![2-Bromobenzo[d]oxazole-5-carbaldehyde](/img/structure/B15205918.png)
